molecular formula C19H26N2O4 B11774575 2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300360-01-4

2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11774575
CAS No.: 300360-01-4
M. Wt: 346.4 g/mol
InChI Key: DRIFELSRXSZFLB-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, and an ethylbutyl ester. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. This intermediate is then esterified with 2-ethylbutanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxyphenyl group and a tetrahydropyrimidine ring allows for diverse interactions with other molecules, making it a valuable compound for various applications.

Properties

300360-01-4

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-ethylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-5-13(6-2)11-25-18(22)16-12(3)20-19(23)21-17(16)14-7-9-15(24-4)10-8-14/h7-10,13,17H,5-6,11H2,1-4H3,(H2,20,21,23)

InChI Key

DRIFELSRXSZFLB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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